Adaphostin - 241127-58-2

Adaphostin

Catalog Number: EVT-257813
CAS Number: 241127-58-2
Molecular Formula: C24H27NO4
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Adaphostin (NSC 680410) is a synthetic small molecule belonging to the tyrphostin family. [] It is a derivative of tyrphostin AG957 (NSC 654705). [] Originally designed as a tyrosine kinase inhibitor, particularly targeting the Bcr-Abl fusion protein, Adaphostin exhibits a wider range of activity beyond its initial design. [, ] This broader spectrum of activity has led to its description as "a drug in search of a mechanism." []

Adaphostin is primarily utilized as a research tool to investigate cellular processes related to cancer, oxidative stress, and apoptosis. [, ] Its application in various leukemia and solid tumor models has contributed significantly to the understanding of these diseases and the development of potential therapeutic strategies.

Tyrphostin AG957

Compound Description: Tyrphostin AG957 (NSC 654705) is a tyrosine kinase inhibitor. Adaphostin is the adamantyl ester of Tyrphostin AG957. []

Relevance: Tyrphostin AG957 is structurally related to Adaphostin and serves as a basis for understanding the structural activity relationship of Adaphostin. []

Imatinib Mesylate

Compound Description: Imatinib Mesylate (STI571) is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Imatinib mesylate functions as an ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase. [, , ]

Relevance: Imatinib Mesylate serves as a reference compound in many studies involving Adaphostin. While both compounds show efficacy in treating CML, they exhibit different mechanisms of action and resistance profiles. Adaphostin is effective in some imatinib-resistant cases due to its distinct mechanism involving reactive oxygen species (ROS). [, , ]

1,4-Dihydroxybenzene (Hydroquinone)

Compound Description: 1,4-Dihydroxybenzene, also known as Hydroquinone, is a simple aromatic compound with two hydroxyl groups. It possesses redox-active properties. []

Relevance: 1,4-Dihydroxybenzene is a structural component of Adaphostin. Studies show that 1,4-Dihydroxybenzene exhibits similar redox cycling properties and induces a comparable proteomic profile in leukemia cells as Adaphostin. This finding suggests that the redox-active hydroquinone moiety in Adaphostin contributes significantly to its mechanism of action. []

Hydrogen Peroxide (H2O2)

Compound Description: Hydrogen Peroxide (H2O2) is a strong oxidizing agent and a reactive oxygen species (ROS). []

Relevance: Hydrogen Peroxide is used as a tool compound to induce oxidative stress. Studies demonstrate that treating leukemia cells with hydrogen peroxide results in similar intracellular peroxide levels and proteomic changes as observed with Adaphostin treatment. This finding further supports the role of oxidative stress in Adaphostin's mechanism of action. []

Diethyldithiocarbamate

Compound Description: Diethyldithiocarbamate is a known inhibitor of superoxide dismutase (SOD). []

Relevance: Diethyldithiocarbamate is used to investigate the role of SOD in the context of Adaphostin's activity. Experiments show that inhibiting SOD with Diethyldithiocarbamate increases the sensitivity of leukemia cells to Adaphostin. This observation suggests that SOD activity contributes to resistance against Adaphostin. []

N-Acetylcysteine (NAC)

Compound Description: N-Acetylcysteine (NAC) is a known antioxidant that can scavenge reactive oxygen species (ROS). [, , , ]

Relevance: N-Acetylcysteine is frequently used to investigate the role of oxidative stress in Adaphostin-induced cytotoxicity. Studies demonstrate that pre-treating leukemia cells with N-Acetylcysteine reduces intracellular peroxide production, DNA damage, and apoptosis induced by Adaphostin. [, , , ]

Desferrioxamine

Compound Description: Desferrioxamine is an iron chelator. []

Relevance: Desferrioxamine is utilized to explore the role of iron in Adaphostin's mechanism of action. Studies show that pre-treating cells with Desferrioxamine can partially protect against Adaphostin-induced toxicity, indicating a potential role for iron in the drug's cytotoxic effects. []

Wortmannin

Compound Description: Wortmannin is a potent and selective inhibitor of PI3K. []

Relevance: Wortmannin was used to study the role of the PI3K/AKT/Nrf2 pathway in the adaptive response to Adaphostin-induced oxidative stress. Wortmannin pre-treatment inhibited the nuclear translocation of Nrf2 and the induction of HMOX1, thereby increasing the sensitivity of NCI-H522 cells to Adaphostin. This suggests that inhibiting the PI3K pathway could enhance the antiproliferative effects of Adaphostin in solid tumors that depend on the Nrf2/ARE pathway for protection against oxidative stress. []

MG-132

Compound Description: MG-132 is a proteasome inhibitor. []

Relevance: MG-132, in combination with Adaphostin, synergistically potentiated mitochondrial damage, caspase activation, and apoptosis in leukemia cells. This suggests that combining Adaphostin with proteasome inhibitors may be a promising antileukemic strategy. []

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma. []

Relevance: Similar to MG-132, Bortezomib also exhibited synergistic effects with Adaphostin in inducing apoptosis in leukemia cells. This suggests that combining Adaphostin with proteasome inhibitors, including bortezomib, warrants attention as an antileukemic strategy. []

Fludarabine (F-ARA-AMP)

Compound Description: Fludarabine (F-ARA-AMP) is a chemotherapy drug used primarily to treat chronic lymphocytic leukemia (CLL). []

Relevance: When combined with Adaphostin, Fludarabine shows a synergistic effect on cell death in CLL samples. These findings suggest that Adaphostin may be a promising agent for the treatment of CLL, particularly in combination with Fludarabine. []

Arsenic Trioxide (ATO)

Compound Description: Arsenic Trioxide (ATO) is a chemotherapy medication used to treat certain types of leukemia. []

Relevance: Arsenic Trioxide was combined with Adaphostin to evaluate potential synergistic effects in inhibiting the growth of myeloid colonies from MMM patients. While the combination showed some activity, it was not significantly better than ATO alone, suggesting limited therapeutic benefit in this context. []

Source and Classification

Adaphostin is derived from the adamantane structure, which is known for its unique cage-like configuration that contributes to the compound's biological activity. It is classified under anticancer agents, specifically targeting pathways involved in cell proliferation and apoptosis . The compound's mechanism involves the generation of reactive oxygen species, leading to oxidative stress and subsequent apoptosis in cancer cells .

Synthesis Analysis

The synthesis of adaphostin involves several chemical reactions that integrate adamantane derivatives with functional groups that enhance its biological activity. A notable method includes:

  1. Starting Materials: The synthesis typically begins with adamantane derivatives.
  2. Reagents: Various reagents such as phenyl isothiocyanate and aryl bromomethyl ketones are utilized.
  3. Reaction Conditions: The reactions are often conducted under reflux conditions in solvents like ethanol for several hours to ensure complete reaction and formation of the desired product.
  4. Characterization: The synthesized compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm their structures .

For example, in one synthesis pathway, 1-(adamantan-1-yl)-3-arylthioureas are reacted with aryl bromomethyl ketones, followed by heating and addition of sodium acetate, yielding various thiazole derivatives that exhibit biological activity similar to adaphostin .

Molecular Structure Analysis

Adaphostin's molecular structure features an adamantane core linked to various functional groups that are crucial for its activity against cancer cells. Key structural characteristics include:

  • Core Structure: The adamantane moiety provides a rigid framework that enhances binding affinity to target proteins.
  • Functional Groups: The presence of hydroxyl groups and aromatic rings contributes to its ability to interact with biological targets effectively.
  • Molecular Weight: The compound has a molecular weight of approximately 305 g/mol, which facilitates its cellular uptake and action .

The detailed structural analysis often employs techniques such as X-ray crystallography and NMR spectroscopy to elucidate the three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

Adaphostin participates in several significant chemical reactions:

  1. Oxidative Stress Induction: Upon entering cancer cells, adaphostin induces the production of reactive oxygen species (ROS), leading to oxidative damage and apoptosis.
  2. Tyrosine Kinase Inhibition: It selectively inhibits Bcr/Abl tyrosine kinase activity, which is vital for the survival and proliferation of certain leukemic cells.
  3. Apoptotic Pathway Activation: The compound activates apoptotic pathways through mitochondrial membrane potential changes and caspase activation .

These reactions highlight adaphostin's role as an effective anticancer agent by disrupting critical signaling pathways in malignant cells.

Mechanism of Action

The mechanism of action of adaphostin primarily revolves around its ability to induce oxidative stress within cancer cells:

  • Reactive Oxygen Species Generation: Adaphostin triggers an increase in ROS levels, which leads to cellular damage and apoptosis .
  • Inhibition of Bcr/Abl Kinase Activity: By binding to the active site of Bcr/Abl, adaphostin prevents substrate phosphorylation, crucial for cancer cell survival .
  • Apoptosis Induction: The compound activates downstream apoptotic factors such as caspases, leading to programmed cell death .

This multifaceted mechanism makes adaphostin a promising candidate for treating resistant forms of leukemia.

Physical and Chemical Properties Analysis

Adaphostin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a range conducive for biological applications.

These properties are essential for understanding how adaphostin behaves in biological systems and its potential formulation as a therapeutic agent.

Applications

Adaphostin has several significant applications in scientific research and clinical settings:

  • Cancer Therapy: Its primary application lies in treating chronic myeloid leukemia, especially forms resistant to standard therapies like imatinib .
  • Research Tool: It serves as a valuable tool for studying the mechanisms of tyrosine kinase inhibition and apoptosis induction in cancer cells.
  • Drug Development: Ongoing research focuses on optimizing adaphostin's structure to enhance efficacy and reduce toxicity, paving the way for new anticancer drugs based on its scaffold .
Introduction to Adaphostin in Targeted Cancer Therapy

Historical Development and Rational Design of Tyrphostin Derivatives

The development of Adaphostin originated from systematic efforts to optimize the tyrphostin class of protein tyrosine kinase inhibitors. Early tyrphostins like AG957 (NSC 654705) and AG568 were identified in the 1990s through high-throughput screening of over 1,400 compounds. These inhibitors selectively blocked Bcr-Abl tyrosine kinase activity in chronic myeloid leukemia (CML) cells, inducing erythroid differentiation in K562 cell lines without significant toxicity [2] [5]. The rational design strategy focused on modifying the pharmacophore to enhance target binding and pharmacokinetics:

  • Adamantyl ester derivatization: Creation of NSC 680410 (adaphostin) improved cellular uptake and potency compared to AG957, reducing IC50 values in CML progenitor cells from >20 μM to <5 μM while sparing normal hematopoietic cells [5] [8].
  • Substrate-competitive inhibition: Unlike ATP-competitive agents (e.g., imatinib), early tyrphostins like AG957 bound the peptide substrate site of Bcr-Abl, offering a complementary mechanism to overcome ATP-binding mutations [5] [10].

Table 1: Evolution of Tyrphostin-Derived Bcr-Abl Inhibitors

CompoundKey Structural FeatureCellular IC50 (CML)Mechanistic Advantage
AG957 (Tyrphostin)Phenolic hydroxyl group7.3–15.5 μMSubstrate-competitive inhibition
NSC 680410 (Adaphostin)Adamantyl ester moiety0.5–4.2 μMEnhanced membrane permeability
AG1112Optimized side chain<1 μMImproved kinase specificity

This iterative optimization addressed limitations of first-generation kinase inhibitors, positioning adaphostin as a second-wave therapeutic candidate with multimodal activity beyond direct kinase inhibition [8] [9].

Role of Bcr-Abl Inhibition in Chronic Myeloid Leukemia (CML) Therapeutics

The Bcr-Abl oncoprotein, generated by the Philadelphia chromosome translocation (t(9;22)), drives CML pathogenesis through constitutive tyrosine kinase activity. This aberrant signaling:

  • Activates downstream pathways (Ras/MAPK, PI3K/Akt) promoting uncontrolled proliferation and apoptosis resistance [7] [10].
  • Triggers mitochondrial dysfunction by inhibiting cytochrome c release, blocking caspase-9 activation [5].

Imatinib revolutionized CML treatment by targeting the ATP-binding site of Bcr-Abl. However, kinase domain mutations (e.g., T315I "gatekeeper") confer resistance by sterically hindering drug binding. Adaphostin circumvents this via:

  • Mutation-agnostic binding: Its substrate-competitive mechanism remains effective against Imatinib-resistant clones, including those with ATP-pocket mutations [8].
  • Downregulation of Bcr-Abl protein: In K562 cells, adaphostin reduces Bcr-Abl levels by >80% within 24 hours, preceding cytochrome c release and apoptosis [5] [8].

Notably, adaphostin exhibits selective cytotoxicity toward CML progenitors (IC50 4.2 μM) versus normal hematopoietic cells (IC50 >10 μM), validating Bcr-Abl as a therapeutically actionable target [5] [8].

Emergence of Adaphostin as a Multimodal Antineoplastic Agent

Beyond Bcr-Abl inhibition, adaphostin demonstrates pleiotropic antineoplastic effects via oxidative stress induction and synergistic interactions:

Oxidative Stress as Primary Cytotoxicity Driver

Adaphostin rapidly elevates intracellular reactive oxygen species (ROS) in leukemia cells:

  • In CLL B-cells, 4.2 μM adaphostin increased ROS by 3.5-fold within 2 hours, causing Bcl-2 downregulation and caspase-3 activation [3].
  • The antioxidant N-acetylcysteine (NAC) blocks both ROS generation and apoptosis, confirming oxidative stress as the central mechanism [3] [8].

Synergistic Drug Interactions

  • Fludarabine synergy: Sequential adaphostin → fludarabine treatment enhanced apoptosis in CLL cells by 60–80% versus monotherapy. This synergy exploits adaphostin’s ROS-mediated DNA damage and fludarabine’s inhibition of DNA repair [3].
  • Multidrug resistance reversal: Adaphostin sensitizes Imatinib-resistant KBM5-R and KBM7-R cells by suppressing antioxidant defenses (e.g., glutathione depletion), making them vulnerable to ROS-induced death [8].

Broad Activity Across Hematologic Malignancies

Adaphostin’s efficacy extends beyond CML:

  • Acute Myeloid Leukemia (AML): IC50 values of 0.5–1 μM in OCI/AML2/3 cells via PARP cleavage and mitochondrial apoptosis [8].
  • Chronic Lymphocytic Leukemia (CLL): Selective apoptosis induction (IC50 4.25 μM) linked to oxidative depletion of Bcl-2 [3].

Table 2: Multimodal Molecular Effects of Adaphostin

Mechanistic PathwayBiomarker AlterationFunctional Consequence
Bcr-Abl downregulation↓ p210bcr-abl kinase activityImpaired proliferative signaling
ROS generation↑ Mitochondrial superoxide, ↓ Bcl-2Cytochrome c release, caspase activation
Tyrosine phosphorylationVariable modulation across cell typesContext-dependent pathway disruption

Adaphostin’s unique mechanism portfolio – combining kinase inhibition, oxidative stress, and synergy with nucleoside analogs – supports its classification as a first-in-class multimodal agent [3] [5] [8].

Properties

CAS Number

241127-58-2

Product Name

Adaphostin

IUPAC Name

1-adamantyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C24H27NO4/c26-21-5-6-22(27)19(10-21)14-25-20-3-1-18(2-4-20)23(28)29-24-11-15-7-16(12-24)9-17(8-15)13-24/h1-6,10,15-17,25-27H,7-9,11-14H2

InChI Key

YJZSUCFGHXQWDM-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=C(C=C4)NCC5=C(C=CC(=C5)O)O

Solubility

Soluble in DMSO

Synonyms

adaphostin
NSC 680410
NSC-680410

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=C(C=C4)NCC5=C(C=CC(=C5)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.